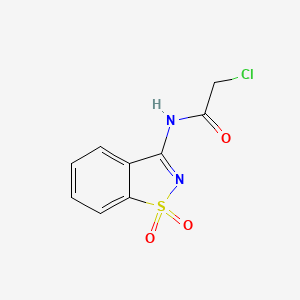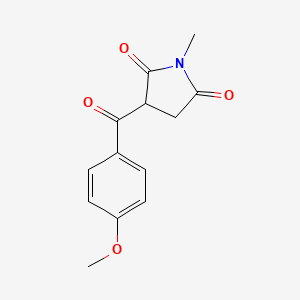
5-Methylcyclohepta-1,2,4,6-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylcyclohepta-1,2,4,6-tetraene is an organic compound with a seven-membered ring structure containing four double bonds and a methyl group attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
5-Methylcyclohepta-1,2,4,6-tetraene can be synthesized through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by a series of rearrangements and eliminations to form the desired compound . Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which undergoes ring expansion to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions or pyrolysis processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet industrial demands.
化学反応の分析
Types of Reactions
5-Methylcyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
5-Methylcyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
類似化合物との比較
Similar Compounds
Cycloheptatriene: A seven-membered ring with three double bonds, lacking the methyl group.
Cyclooctatetraene: An eight-membered ring with four double bonds, exhibiting different electronic properties.
Benzene: A six-membered aromatic ring with three double bonds, known for its stability and aromaticity.
Uniqueness
5-Methylcyclohepta-1,2,4,6-tetraene is unique due to its combination of a seven-membered ring structure with four double bonds and a methyl group. This configuration imparts distinct electronic and steric properties, making it a valuable compound for studying reaction mechanisms and developing new materials.
特性
| 93001-01-5 | |
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-8-6-4-2-3-5-7-8/h2,4-7H,1H3 |
InChIキー |
DYMMVBRDKIAPMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)


![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)


